Cas no 886950-44-3 (ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate)

Ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine-based ester derivative with a benzenesulfonyloxy substituent, offering utility as an intermediate in organic synthesis. Its structure features a reactive ester group and a sulfonate leaving group, making it suitable for nucleophilic substitution or cross-coupling reactions. The compound’s phenyl and pyridazine moieties enhance its potential as a scaffold for pharmaceutical or agrochemical applications. Its crystalline nature ensures consistent purity, while the presence of multiple functional groups allows for further derivatization. This compound is particularly valuable in medicinal chemistry for constructing heterocyclic frameworks with potential biological activity. Proper handling under inert conditions is recommended due to its sensitivity to hydrolysis.
ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate structure
886950-44-3 structure
Product Name:ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
CAS No:886950-44-3
MF:C19H16N2O6S
MW:400.405143737793
CID:5477782
Update Time:2025-06-07

ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(benzenesulfonyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate
    • ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
    • Inchi: 1S/C19H16N2O6S/c1-2-26-19(23)18-16(27-28(24,25)15-11-7-4-8-12-15)13-17(22)21(20-18)14-9-5-3-6-10-14/h3-13H,2H2,1H3
    • InChI Key: DRSIIIUHKDBOHD-UHFFFAOYSA-N
    • SMILES: C1(C(OCC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1OS(C1=CC=CC=C1)(=O)=O

ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2698-0007-2μmol
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2698-0007-5μmol
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2698-0007-10μmol
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2698-0007-20μmol
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2698-0007-1mg
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2698-0007-2mg
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2698-0007-3mg
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2698-0007-4mg
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2698-0007-5mg
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2698-0007-10mg
ethyl 4-[(benzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
886950-44-3 90%+
10mg
$79.0 2023-05-16

Additional information on ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Research Update on Ethyl 4-(Benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 886950-44-3)

Ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS: 886950-44-3) is a pyridazine derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. This compound, characterized by its unique sulfonyloxy and carboxylate functional groups, has been the subject of several studies aimed at exploring its synthetic utility and biological activity. The following research brief consolidates the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Recent studies have highlighted the role of ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate as a versatile intermediate in the synthesis of biologically active molecules. Researchers have developed efficient synthetic routes to produce this compound with high yield and purity, leveraging modern catalytic methods and green chemistry principles. The compound's structural features, including the benzenesulfonyloxy group, make it a valuable scaffold for further derivatization, enabling the creation of libraries of analogs for biological screening.

In terms of biological activity, preliminary investigations suggest that ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways. Specifically, it has shown promise as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These findings are supported by in vitro assays and molecular docking studies, which indicate that the compound interacts with the active site of COX-2, albeit with lower affinity compared to established inhibitors. Further optimization of the scaffold is underway to enhance its potency and selectivity.

Another area of interest is the compound's potential application in oncology. Recent in vitro studies have demonstrated that ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can induce apoptosis in certain cancer cell lines, particularly those associated with solid tumors. The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase-dependent pathways. However, these effects are concentration-dependent, and further studies are needed to elucidate the precise molecular targets and assess the compound's efficacy in vivo.

Despite these promising findings, challenges remain in the development of ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate as a therapeutic agent. Issues such as poor aqueous solubility and metabolic stability have been identified as potential limitations. Researchers are exploring various formulation strategies, including the use of prodrugs and nanoparticle-based delivery systems, to overcome these hurdles. Additionally, structure-activity relationship (SAR) studies are being conducted to identify key structural modifications that could improve the compound's pharmacokinetic profile.

In conclusion, ethyl 4-(benzenesulfonyl)oxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. While significant progress has been made in understanding its synthetic accessibility and biological activity, further research is required to translate these findings into clinically viable candidates. The ongoing studies underscore the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists to fully realize the potential of this compound.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk